molecular formula C8H10Cl3N B6248817 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride CAS No. 52516-38-8

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride

Cat. No. B6248817
CAS RN: 52516-38-8
M. Wt: 226.5
InChI Key:
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Description

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride, also known as 2-DCEA, is a versatile and widely used chemical compound. It is used in a variety of scientific applications, such as synthesis, research, and lab experiments. In

Scientific Research Applications

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. It is also used as a starting material in the synthesis of other compounds, such as 2-amino-3,5-dichlorobenzonitrile. Furthermore, this compound is used in the synthesis of polymers and other materials, such as polyurethanes and polyamides.

Mechanism of Action

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride has a variety of mechanisms of action. It is an inhibitor of monoamine oxidase (MAO) and has been found to have antidepressant and anti-anxiety effects. It also acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Furthermore, this compound has been found to act as an agonist of the serotonin 5-HT2A receptor, which has been linked to antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive function. Furthermore, it has been found to reduce levels of the stress hormone cortisol, which can lead to improved stress management and improved mood. In addition, this compound has been found to reduce inflammation, which can lead to improved overall health and wellness.

Advantages and Limitations for Lab Experiments

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. Furthermore, it is a stable compound and can be stored for long periods of time. However, it is important to note that this compound is a hazardous material and should be handled with care. In addition, it is important to note that this compound is a potent MAO inhibitor and should not be used in combination with other MAO inhibitors.

Future Directions

There are a number of potential future directions for 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride research. One of the most promising areas of research is the potential use of this compound as an antidepressant. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of conditions, such as anxiety and depression. Additionally, further research into the synthesis of this compound could lead to the development of new and improved synthesis methods. Finally, further research into the use of this compound in the synthesis of polymers and other materials could lead to the development of new and improved materials.

Synthesis Methods

2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride can be synthesized through a variety of methods, including the reaction of 3,5-dichlorobenzaldehyde and ethylamine. This reaction is catalyzed by a base, such as potassium carbonate, and the resulting product is this compound hydrochloride. Alternatively, this compound can also be synthesized from the reaction of ethylamine and 3,5-dichlorobenzonitrile, followed by a hydrolysis reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dichlorophenyl)ethan-1-amine hydrochloride involves the reaction of 3,5-dichlorobenzyl chloride with ethylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3,5-dichlorobenzyl chloride", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Add 3,5-dichlorobenzyl chloride to a flask containing ethylamine in anhydrous conditions.", "Heat the mixture to reflux for several hours.", "Cool the mixture and add hydrochloric acid to obtain the hydrochloride salt of 2-(3,5-dichlorophenyl)ethan-1-amine.", "Filter the product and wash with cold water.", "Dry the product under vacuum to obtain the final compound." ] }

CAS RN

52516-38-8

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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